3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole
Overview
Description
Mechanism of Action
Target of Action
Pyrazole compounds are known to interact with various biological targets, including enzymes, receptors, and ion channels. For instance, some pyrazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .
Mode of Action
The mode of action of pyrazole compounds depends on their specific chemical structure and the target they interact with. For example, in the case of COX-2 inhibition, the pyrazole derivative may bind to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
Pyrazole compounds can affect various biochemical pathways depending on their specific targets. In the case of COX-2 inhibition, the affected pathway is the arachidonic acid pathway, which leads to the production of prostaglandins, thromboxanes, and leukotrienes, all of which play roles in inflammation and other physiological processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole compounds can vary widely depending on their specific chemical structure. Some pyrazole derivatives are well absorbed orally and are metabolized in the liver .
Result of Action
The molecular and cellular effects of pyrazole compounds depend on their specific targets and mode of action. For instance, inhibition of COX-2 can lead to reduced production of prostaglandins, resulting in decreased inflammation and pain .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrazole compounds. For example, the activity of some pyrazole derivatives can be affected by the pH of the environment, as this can influence the ionization state of the molecule and hence its ability to interact with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole typically involves multi-step organic synthesis. A common approach includes the cyclization of suitable precursors under specific conditions that favor the formation of the cyclopenta[c]pyrazole ring system. This may involve reactions such as nucleophilic substitution or cyclization via transition metal catalysis.
Industrial Production Methods: Industrial production of this compound might adopt methodologies that ensure high yield and purity, often involving continuous flow processes to enhance the reaction efficiency and scalability. Detailed conditions, including temperature, pressure, solvents, and catalysts, are optimized to favor the desired product while minimizing by-products.
Chemical Reactions Analysis
3-(Chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole undergoes a variety of chemical reactions, reflecting the reactivity of its functional groups:
Types of Reactions:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new bonds with different nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo redox reactions under specific conditions, affecting the electronic properties of the molecule.
Addition Reactions: The presence of reactive sites can facilitate addition reactions, often used in further functionalization of the compound.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Transition metal catalysts like palladium or nickel may be used to facilitate certain reactions.
Solvents: Solvents such as dimethyl sulfoxide (DMSO), acetonitrile, or dichloromethane are frequently employed based on the solubility and reactivity requirements.
Major Products:
The products from these reactions vary widely but typically include substituted pyrazoles or further functionalized derivatives that retain the core structure of the original compound.
In Chemistry:
Synthetic Organic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, facilitating the creation of new compounds with potential pharmaceutical applications.
In Biology and Medicine:
Pharmacological Research: Investigated for its potential biological activity, possibly targeting specific proteins or enzymes related to various diseases. May serve as a lead compound for drug development.
In Industry:
Material Science: Studied for its properties that could be harnessed in creating novel materials, such as polymers or molecular sensors.
Comparison with Similar Compounds
3-(Chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole is unique due to the combination of its structural features:
Similar Compounds: Other cyclopenta[c]pyrazoles, such as those with different substituents on the phenyl ring or variations in the methyl and chloromethyl groups.
Uniqueness: The specific substituents (chloromethyl and fluorophenyl) confer distinct reactivity and potential biological activity, setting it apart from related compounds.
There you have it! It's a deep dive into this fascinating compound. Anything you'd like to add or explore further?
Properties
IUPAC Name |
3-(chloromethyl)-1-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2/c14-8-12-11-2-1-3-13(11)17(16-12)10-6-4-9(15)5-7-10/h4-7H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAAAHVQNVXCOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2CCl)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150454 | |
Record name | 3-(Chloromethyl)-1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopentapyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221726-10-8 | |
Record name | 3-(Chloromethyl)-1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopentapyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopentapyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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